molecular formula C2H8NO3P B151045 (2-Aminoethyl)phosphonic acid CAS No. 2041-14-7

(2-Aminoethyl)phosphonic acid

Cat. No.: B151045
CAS No.: 2041-14-7
M. Wt: 125.06 g/mol
InChI Key: QQVDJLLNRSOCEL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

(2-Aminoethyl)phosphonic acid (2-AEP) is an organic compound with multiple potential targets . The primary targets of 2-AEP are the phospholipid components of cell membranes and bone matrix . It can bind with phosphatidylcholine, one of the most abundant phospholipid components in cell membranes, which plays a crucial role in the structure and function of cell membranes .

Mode of Action

The compound forms a complex with phosphatidylcholine on the cell membrane, enhancing the stability and plasticity of the cell membrane and promoting its repair and regeneration . Additionally, 2-AEP can bind with calcium phosphate in the bone matrix, a key component of the skeletal system .

Biochemical Pathways

The exact biochemical pathways affected by 2-AEP are still under investigation. It is known that the compound’s interaction with phosphatidylcholine and calcium phosphate can influence various cellular processes and bone tissue growth and repair .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability.

Result of Action

The binding of 2-AEP with phosphatidylcholine enhances the stability and plasticity of cell membranes, promoting their repair and regeneration . Its interaction with calcium phosphate improves the solubility and stability of calcium phosphate, promoting bone tissue growth and repair .

Action Environment

The action of 2-AEP can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of 2-AEP, potentially influencing its interaction with its targets . .

Biochemical Analysis

Biochemical Properties

(2-Aminoethyl)phosphonic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor of many cellular phosphonates and is essential to phosphonate synthesis and degradation pathways . It is also known to bind with phosphatidylcholine, one of the most abundant phospholipids in the cell membrane, enhancing the stability and plasticity of the cell membrane and promoting its repair and regeneration .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by enhancing the stability and plasticity of cell membranes

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation. For example, it binds with phosphatidylcholine in the cell membrane

Metabolic Pathways

This compound is involved in aminophosphonate metabolism . It interacts with enzymes such as 2-aminoethylphosphonate—pyruvate transaminase, which is essential for phosphonate synthesis and degradation pathways .

Properties

IUPAC Name

2-aminoethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO3P/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVDJLLNRSOCEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174362
Record name Aminoethylphosphonic acid
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Molecular Weight

125.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ciliatine
Source Human Metabolome Database (HMDB)
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CAS No.

2041-14-7
Record name (2-Aminoethyl)phosphonic acid
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Record name Aminoethylphosphonic acid
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Record name (2-Aminoethyl)phosphonic acid
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Record name Aminoethylphosphonic acid
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Record name (2-aminoethyl)phosphonic acid
Source European Chemicals Agency (ECHA)
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Record name 2-AMINOETHYLPHOSPHONIC ACID
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Record name Ciliatine
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URL http://www.hmdb.ca/metabolites/HMDB0011747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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